

# ML356: A Technical Guide to Target Engagement and Validation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ML356

Cat. No.: B609152

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This document provides an in-depth technical overview of **ML356**, a potent and selective inhibitor of the thioesterase (TE) domain of fatty acid synthase (FASN). This guide details the methodologies for assessing its target engagement and validation, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

## Introduction to ML356 and its Target: Fatty Acid Synthase (FASN)

Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, primarily producing the 16-carbon saturated fatty acid, palmitate.<sup>[1]</sup> While its expression is low in most normal adult tissues, FASN is significantly upregulated in many human cancers, including prostate, breast, and colon cancer.<sup>[1][2]</sup> This elevated expression is linked to tumor growth, survival, and poor prognosis, making FASN a compelling therapeutic target in oncology.<sup>[1][2]</sup>

FASN is a large multifunctional enzyme with several catalytic domains. The final step in palmitate synthesis is catalyzed by the thioesterase (TE) domain, which hydrolyzes the thioester bond to release the final product.<sup>[3]</sup> **ML356** is a small molecule inhibitor that selectively targets this thioesterase domain of FASN.<sup>[3][4]</sup>

## Quantitative Data for ML356

The following tables summarize the key quantitative metrics that define the potency and cellular activity of **ML356**.

Parameter	Value	Assay Condition	Source
IC50	0.334 $\mu$ M	Biochemical assay with purified FASN thioesterase domain	<a href="#">[3]</a> <a href="#">[4]</a>

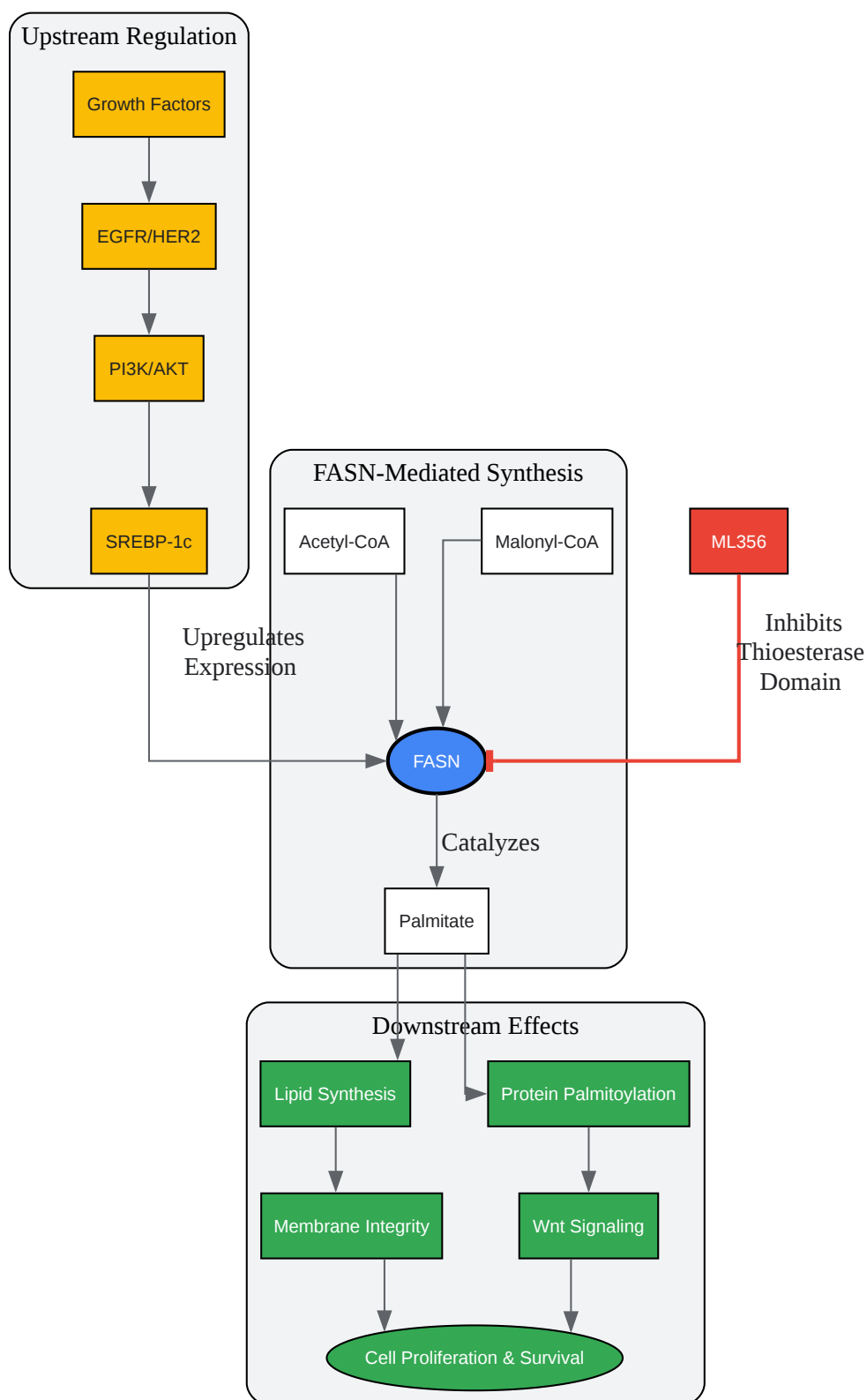
Table 1: Biochemical Potency of ML356. This table details the half-maximal inhibitory concentration (IC50) of ML356 against the isolated FASN thioesterase domain.

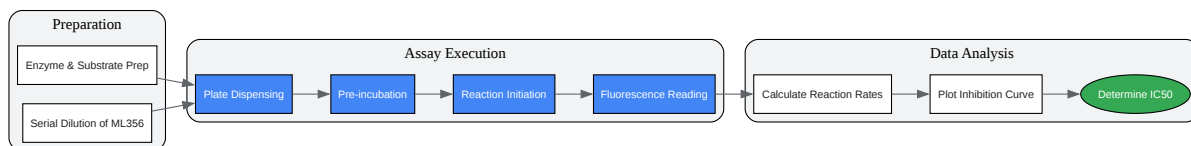
Parameter	Value	Cell Line	Assay Condition	Source
IC50	20 $\mu$ M	PC-3 (Prostate Cancer)	Inhibition of de novo palmitate synthesis	<a href="#">[4]</a> <a href="#">[5]</a>

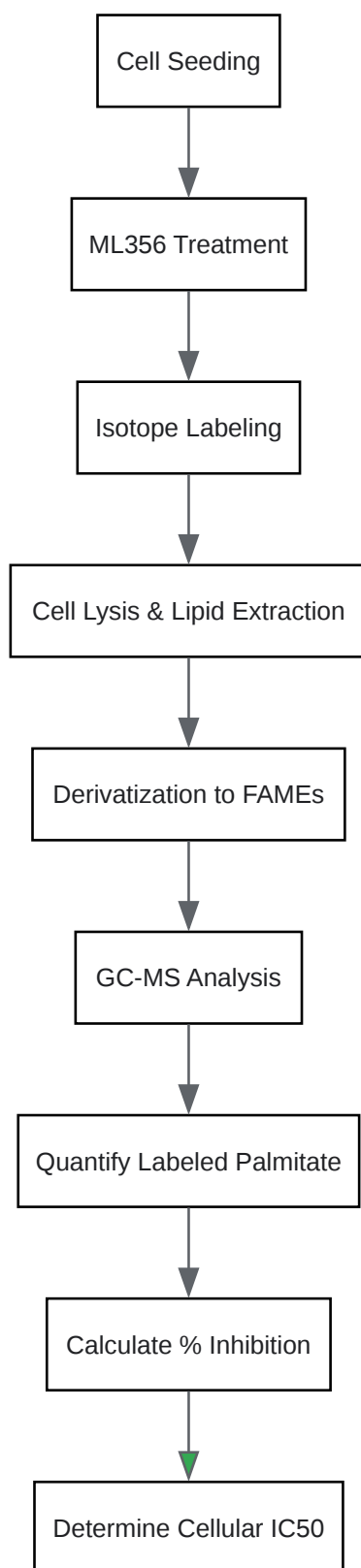
Table 2: Cellular Activity of ML356. This table shows the IC50 of ML356 for the inhibition of palmitate biosynthesis in a cellular context.

## Signaling Pathways

FASN plays a central role in cellular metabolism and is integrated with key oncogenic signaling pathways. Its activity is regulated by growth factor signaling and, in turn, influences downstream pathways critical for cancer cell proliferation and survival.







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- To cite this document: BenchChem. [ML356: A Technical Guide to Target Engagement and Validation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609152#ml356-target-engagement-and-validation>]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)